Copper tripeptide-3
Description
Copper tripeptide-3 (INCI name: this compound) is a synthetic peptide complex consisting of three amino acids chelated with a copper ion. This compound is widely used in cosmeceuticals for its purported anti-aging, wound-healing, and skin-repairing properties. The copper ion enhances the peptide’s bioavailability and stability, enabling it to interact with cellular pathways involved in collagen synthesis and tissue regeneration . Its mechanism of action includes promoting fibroblast proliferation, reducing oxidative stress, and improving skin elasticity through copper-dependent enzymatic processes .
Properties
Molecular Formula |
C15H23CuN6O4- |
|---|---|
Molecular Weight |
414.93 g/mol |
IUPAC Name |
copper (2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C15H25N6O4.Cu/c1-9(17)13(22)21-12(6-10-7-18-8-19-10)14(23)20-11(15(24)25)4-2-3-5-16;/h7-9,11-12,17H,2-6,16H2,1H3,(H4,18,19,20,21,22,23,24,25);/q-1;+2/p-2/t9-,11-,12-;/m0./s1 |
InChI Key |
NTHUFERRBBBKHC-LBRAPMIBSA-L |
Isomeric SMILES |
C[C@@H](C(=O)[N-][C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)[O-])[NH-].[Cu+2] |
Canonical SMILES |
CC(C(=O)[N-]C(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)[O-])[NH-].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper tripeptide-3 can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the free peptide. The peptide is then complexed with copper ions to form the this compound complex .
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then complexed with copper ions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Copper tripeptide-3 undergoes various chemical reactions, including oxidation and complexation. The copper ion in the complex can exist in multiple oxidation states, such as Cu(I), Cu(II), and Cu(III), which allows it to participate in redox reactions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent in reactions involving this compound.
Complexation: The peptide is complexed with copper ions in aqueous solutions under mild conditions to form the stable this compound complex.
Major Products: The major products formed from these reactions include oxidized substrates and various copper-peptide complexes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Copper tripeptides, particularly GHK-Cu, have garnered attention for their diverse applications, especially in dermatology and tissue repair. Research indicates that these compounds offer a range of benefits, from promoting wound healing to potentially stimulating hair growth and possessing anti-aging properties .
Scientific Research Applications of Copper Tripeptide-3
Wound Healing and Skin Regeneration:
- GHK-Cu is known for accelerating the healing of damaged skin by modulating matrix metalloproteinase expressions, which are crucial for the healing process .
- It stimulates the synthesis of collagen, elastin, and glycosaminoglycans, and supports the function of dermal fibroblasts, which are essential for skin structure and repair .
- Animal studies suggest copper peptides can improve skin condition and increase hair growth .
- In vitro studies have demonstrated that GHK-Cu can stimulate collagen synthesis in cultured normal fibroblasts .
Anti-Inflammatory and Antioxidant Actions:
- Copper tripeptides exhibit anti-inflammatory and antioxidant properties, contributing to their regenerative and protective actions .
- GHK-Cu can suppress the secretion of the "fibrogenic" growth factor TGF-β1 in normal fibroblasts and keloid fibroblasts, suggesting it may reduce excess scar formation .
Hair Growth Stimulation:
- AHK-Cu may stimulate hair growth by increasing the proliferation of dermal papilla cells (DPCs) and preventing their apoptosis .
- In vitro evidence suggests AHK-Cu treatment can reduce the levels of cleaved caspase-3 and PARP cleavage fragments, which are associated with apoptosis, in DPCs .
Skin Penetration and Delivery:
- Copper tripeptides can penetrate the skin and act as a delivery system for metal cations, making them useful in patch technology for anti-inflammatory therapy .
- Studies show that GHK-Cu increases the permeation rates of Cu2+, potentially accelerating the migration of copper ions through the lipophilic stratum corneum .
- The permeation rate of GHK-Cu through the stratum corneum is high, possibly due to porous transport via appendageal penetration .
Enzyme Mimicking Activity:
- Copper-tripeptide complexes ("cuzymes") exhibit peroxidase-like activities and can be used to degrade dyes, suggesting potential applications in biochemical assays and environmental remediation .
- The tripeptide sequence plays a crucial role in the activity of cuzymes, with GGG being the best ligand to complex with free copper ions .
Cosmetic Applications:
- Liposomes can be used as carriers for copper-binding peptides like GHK-Cu in cosmetics .
- GHK-Cu in liposomal form has shown potential in elastase inhibition, which helps in reducing the rate of elastin degeneration and supporting the structural integrity of the skin .
Data Tables:
While the search results provide specific data regarding permeability coefficients, retention, and release kinetics, they are dispersed across the provided articles. For example, includes skin permeability coefficients (Kps) for the copper tripeptide ranging from 3 × 10−7 cm/h through isolated epidermis to 5.54 × 10−3 cm/h through isolated stratum corneum. cites the permeability coefficient of the compound through dermatomed skin was 2.43 ± 0.51 × 10−4 cm/h.
Case Studies:
The search results do not contain comprehensive, well-documented case studies.
Safety Profile:
Copper peptides generally have an excellent safety profile .
Mechanism of Action
Copper tripeptide-3 exerts its effects through several molecular mechanisms:
Comparison with Similar Compounds
Structural and Functional Differences
| Compound | Structure | Key Functional Groups | Primary Mechanism of Action |
|---|---|---|---|
| Copper Tripeptide-3 | Tripeptide + Cu²⁺ chelate | Amide bonds, copper ion | Collagen synthesis, antioxidant activity |
| Tripeptide-3 | H-β-Ala-Pro-Dab-NH-benzyl diacetate | Acetylated termini | Nicotinic ACh receptor antagonism (anti-wrinkle) |
| Copper Tripeptide-1 | GHK (Gly-His-Lys) + Cu²⁺ | Imidazole (His), copper | Wound healing, MMP inhibition |
| Palmitoyl Pentapeptide-4 | Pentapeptide + palmitoyl tail | Fatty acid moiety | Collagen III/IV stimulation, dermal remodeling |
Key Insights :
- This compound distinguishes itself via copper chelation, enabling redox activity and enhanced cellular uptake compared to non-metallated peptides like Tripeptide-3 .
- Tripeptide-3 (Syn-Ake) lacks a metal ion and primarily inhibits neuromuscular junctions to reduce dynamic wrinkles, unlike this compound’s focus on tissue repair .
- Copper Tripeptide-1 (GHK-Cu) shares copper-binding properties but differs in amino acid sequence (Gly-His-Lys vs. This compound’s undisclosed sequence), leading to divergent biological targets (e.g., GHK-Cu modulates MMPs, while this compound may activate SOD enzymes) .
Stability and Formulation Challenges
Nanocarrier Performance:
- This compound requires nanoemulsions (NEs) or microemulsions (MEs) for optimal dermal delivery due to its hydrophilicity and susceptibility to enzymatic degradation. Studies on Tripeptide-3 formulations (Table 1) reveal that NEs with droplet sizes <50 nm and 20% propylene glycol (PG) achieve superior skin flux (~1.2 µg/cm²/h) compared to ME formulations (~0.5 µg/cm²/h) .
- Stability Data: this compound: Limited stability data available, but analogous copper-peptide complexes (e.g., GHK-Cu) show pH-dependent stability, with optimal activity at pH 4.5–5.5 . Tripeptide-3: Stable in NEs at pH 4.5 after six heat-cool cycles, retaining >95% potency .
Table 1 : Stability and Skin Permeation of Peptide Formulations
| Compound | Droplet Size (nm) | PDI | pH Stability | Cumulative Skin Retention (µg/cm²) |
|---|---|---|---|---|
| This compound | N/A* | N/A | 4.5–5.5 | Data pending |
| Tripeptide-3 (NE) | 25–28 | 0.15 | 4.5 | 8.2 ± 0.3 |
| Tripeptide-3 (ME) | 80–120 | 0.25 | 5.0 | 3.1 ± 0.2 |
| GHK-Cu (ME) | 50–80 | 0.20 | 5.0 | 5.6 ± 0.4 |
*Data scarcity noted for this compound; inferred from analogous systems.
Efficacy in Clinical and Preclinical Studies
- Tripeptide-3 : Clinical studies report a 52% reduction in wrinkle depth after 28 days with a 4% topical solution .
- Palmitoyl Pentapeptide-4 : Reduces wrinkle volume by 45% in a 12-week trial via collagen III upregulation .
Mechanistic Divergence :
- This compound’s copper ion facilitates antioxidant enzyme activation (e.g., superoxide dismutase), while Palmitoyl Pentapeptide-4 relies on lipid-modified signaling to stimulate extracellular matrix proteins .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Copper tripeptide-3 (GHK-Cu) in vitro?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by copper chelation under controlled pH (7.0–7.4). Characterization requires high-performance liquid chromatography (HPLC) for purity assessment (>95%) and mass spectrometry (ESI-MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy validates structural integrity, particularly copper coordination with the tripeptide backbone. Ensure reproducibility by documenting reaction conditions (temperature, solvent ratios) and purification steps (e.g., gradient elution parameters) .
Q. Which in vitro assays are most effective for initial screening of this compound’s collagen synthesis stimulation?
- Methodological Answer : Use fibroblast cell cultures (e.g., human dermal fibroblasts) with quantitative RT-PCR to measure collagen type I (COL1A1) and elastin gene expression. Combine with ELISA to quantify procollagen protein levels. Include positive controls (e.g., TGF-β) and normalize data to cell viability assays (MTT or Alamar Blue). Experimental replicates (n ≥ 3) and blinded analysis reduce bias .
Q. What analytical techniques are recommended for assessing this compound stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Test pH ranges (4.0–8.0) and temperatures (4°C, 25°C, 40°C) over 30 days. Pair with circular dichroism (CD) spectroscopy to detect conformational changes in the peptide-copper complex. Statistical analysis (e.g., ANOVA) identifies significant stability thresholds .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s efficacy across different skin models?
- Methodological Answer : Employ comparative studies using ex vivo human skin explants, 3D epidermal equivalents, and in vivo murine models. Control variables include donor age, skin type, and application frequency. Use transcriptomic profiling (RNA-seq) to identify model-specific biomarkers. Meta-analysis of existing datasets (e.g., GEO Profiles) can contextualize discrepancies .
Q. What methodologies enable precise measurement of this compound’s intracellular copper ion release kinetics?
- Methodological Answer : Utilize fluorescent copper probes (e.g., Phen Green FL) in live-cell imaging with confocal microscopy. Calibrate using inductively coupled plasma mass spectrometry (ICP-MS) to quantify intracellular copper levels over time. Pair with kinetic modeling (e.g., first-order release equations) to derive rate constants. Validate with copper chelator controls (e.g., bathocuproine) .
Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in wound healing assays?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Use bootstrapping for confidence intervals and Kolmogorov-Smirnov tests to compare distributions across doses. For multi-endpoint data (e.g., migration, proliferation), apply multivariate analysis (MANOVA) to account for correlated variables .
Q. How can researchers optimize delivery systems to enhance this compound’s dermal penetration without altering its bioactivity?
- Methodological Answer : Test nanoemulsions (e.g., lecithin-based) or liposomal formulations using Franz diffusion cells with excised human skin. Quantify penetration via radiolabeled GHK-Cu (³H or ¹⁴C) and validate bioactivity with MMP-1 inhibition assays. Design of Experiment (DoE) methodologies (e.g., response surface modeling) identify critical formulation parameters (e.g., surfactant concentration, particle size) .
Data Management and Reproducibility
- Key Considerations : Maintain raw data logs (electronic lab notebooks) with timestamps and instrument calibration records. Share protocols via platforms like Protocols.io and deposit datasets in repositories (e.g., Zenodo) for peer validation. Address contradictory results by publishing negative data and conducting robustness checks (e.g., inter-laboratory reproducibility trials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
